Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-

Catalog No.
S3317583
CAS No.
55934-93-5
M.F
C13H28O4
M. Wt
248.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-

CAS Number

55934-93-5

Product Name

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-

IUPAC Name

3-[2-(5-ethoxypentan-2-yloxy)ethoxy]-2-methylpropan-1-ol

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C13H28O4/c1-4-15-7-5-6-13(3)17-9-8-16-11-12(2)10-14/h12-14H,4-11H2,1-3H3

InChI Key

QVIFIIFBFORLSL-UHFFFAOYSA-N

SMILES

CCOCCCC(C)OCCOCC(C)CO

Canonical SMILES

CCOCCCC(C)OCCOCC(C)CO

This compound is a derivative of propanol (a three-carbon alcohol) with multiple ether linkages. The "2-(2-butoxymethylethoxy)methylethoxy" portion describes the substituent groups attached to the central propanol chain. The origin and significance in scientific research are currently unknown [].


Molecular Structure Analysis

The key feature of the molecule is the presence of four ether groups (C-O-C) connected to the propanol backbone. Ethers are known for their polarity and ability to participate in hydrogen bonding. The bulky butoxy group (CH3CH2CH2CH2O-) and the multiple ether linkages likely influence the overall shape and flexibility of the molecule [].


Chemical Reactions Analysis

  • Synthesis: This compound could potentially be synthesized through etherification reactions, where a hydroxyl group on the propanol chain reacts with a haloalkane (e.g., butyl chloride) in the presence of a base catalyst.
  • Decomposition: At high temperatures, the ether linkages might undergo cleavage, releasing smaller alcohol and alkene molecules.

Physical And Chemical Properties Analysis

  • The presence of multiple ether groups suggests moderate polarity, potentially leading to solubility in some polar organic solvents and water to a limited extent.
  • The bulky butoxy group might contribute to a higher boiling point compared to simple propanol derivatives.
  • Ethers are generally flammable and should be handled with caution near open flames or sparks [].
  • Depending on the specific substituents, some ethers can have irritating or toxic effects.
  • Chemical Identification and Properties

    Some resources identify this compound by alternative names such as Tripropylene glycol butyl ether or [2-(2-butoxy-1-methylethoxy)-1-propanol]. Its chemical formula is C13H28O4 and its PubChem ID is 91948 [].

    While detailed research applications aren't widely reported, the National Institute of Technology Standards and Reference Database (NIST) lists its molecular weight and structure which can be starting points for further scientific investigation [].

  • Potential Research Areas

    The structure of Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, suggests potential applications similar to other propylene glycol ethers. These compounds often have solvent properties and may be investigated for their use in chemical separations, coatings, or as components in cleaning solutions. However, further research is needed to confirm these possibilities.

Physical Description

Liquid

XLogP3

1.4

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Wholesale and retail trade
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-19

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